molecular formula C13H24Cl2N2O B1521464 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride CAS No. 1185176-52-6

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride

Cat. No.: B1521464
CAS No.: 1185176-52-6
M. Wt: 295.2 g/mol
InChI Key: JTCWSJIWLIDWFA-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a phenoxyethyl backbone substituted with a 4-amino-3-methylphenyl group and diethylamine moieties, stabilized as a dihydrochloride salt. Its molecular formula is C₁₆H₂₃Cl₂N₂O, with a molar mass of 336.27 g/mol (calculated from analogs in ).

Applications: Dihydrochloride salts are often used to enhance solubility and bioavailability in pharmaceutical contexts.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.2ClH/c1-4-15(5-2)8-9-16-12-6-7-13(14)11(3)10-12;;/h6-7,10H,4-5,8-9,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCWSJIWLIDWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride, commonly referred to as compound 1, is a synthetic organic compound with potential applications in pharmacology and biochemistry. This article discusses its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

  • Chemical Formula : C₁₃H₂₄Cl₂N₂O
  • CAS Number : 1185176-52-6
  • MDL Number : MFCD11506381
  • Hazard Classification : Irritant .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of diphenylamine, including compound 1. These studies demonstrate that certain structural modifications can enhance antimicrobial activity against a range of bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined for compound 1 against several bacterial strains, revealing its potential as an antimicrobial agent. For instance, some derivatives showed significant activity with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of compound 1 have been assessed using various cell lines. The results indicate that the compound exhibits selective cytotoxicity, which is crucial for its potential therapeutic applications.

Cell LineIC50 (µg/mL)
A-431 (epidermoid carcinoma)1.98
Jurkat (T-cell leukemia)1.61

These findings suggest that compound 1 could be further explored for its anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 is closely related to its structural features. The presence of the amino group and the phenoxy moiety are critical for enhancing both antimicrobial and cytotoxic activities.

  • Hydrophobicity : The hydrophobic character of the compound influences its absorption and interaction with biological membranes, which is essential for its efficacy.
  • Substituent Effects : Variations in substituents on the phenyl ring can significantly affect the biological activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of diphenylamine were synthesized and tested for their antimicrobial efficacy. Compound 1 was found to be effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of compound 1 on various cancer cell lines. The results indicated that compound 1 has a promising profile as an anticancer agent, particularly in inhibiting cell proliferation in A-431 and Jurkat cells. Further molecular dynamics simulations suggested that the interaction with cellular targets occurs primarily through hydrophobic contacts .

Scientific Research Applications

Pharmaceutical Research

This compound is primarily noted for its role as a biochemical tool in drug discovery and development. Its ability to interact with various biological receptors makes it a candidate for therapeutic applications. Research has indicated that compounds with similar structures can modulate neurotransmission by interacting with adrenergic or cholinergic receptors, suggesting potential uses in treating neurological disorders.

Binding Affinity Studies

Interaction studies involving N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride focus on its binding affinities to various receptors or enzymes. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic potential.

Given its structural properties, this compound may serve as a lead compound in developing new neuropharmacological agents. Research indicates that compounds with similar functionalities can exhibit significant effects on neurotransmitter systems, making this compound a valuable subject for further investigation.

Potential Therapeutic Uses

  • Neurological Disorders : Potential applications include treatment strategies for conditions such as depression, anxiety, and neurodegenerative diseases.
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, warranting further exploration in epilepsy treatment.

Case Studies and Research Findings

Research has demonstrated the efficacy of structurally related compounds in various biological assays:

  • Anticancer Activity : Some derivatives have shown promising results against cancer cell lines, indicating that modifications to the phenoxy group can enhance selectivity and potency against specific tumors.
  • Enzyme Inhibition : Studies have indicated that certain derivatives may act as inhibitors of specific enzymes involved in metabolic pathways, highlighting their potential role in metabolic disease management.

Comparison with Similar Compounds

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine Dihydrochloride

  • Structural Differences :
    • The diethylamine group in the target compound is replaced with N-methyl-N-phenylamine .
    • Molecular formula: C₁₆H₂₁Cl₂N₂O ().
  • Physicochemical Properties: Molar mass: 292.81 g/mol (vs. 336.27 g/mol for the target compound).
  • Hazard Profile :
    • Classified as an irritant (Xi) (), similar to most dihydrochloride salts.

2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

  • Structural Differences: Lacks the phenoxyethyl and aromatic amine groups; features a simple chloroethyl-diethylamine backbone (). Molecular formula: C₆H₁₅Cl₂N.
  • Applications :
    • Used as a pharmaceutical intermediate (e.g., in synthesizing amiodarone analogs) ().
    • The absence of the aromatic system limits its utility in targeting specific receptors compared to the target compound.

Cimetidine Carboxamide Dihydrochloride

  • Structural Differences: Contains a methylimidazole-thioether group instead of the phenoxyethyl-amine system ().
  • Pharmacological Relevance :
    • As a histamine H₂ receptor antagonist analog, it highlights the importance of amine and heterocyclic groups in receptor binding—a feature partially shared with the target compound ().

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes
Target Compound C₁₆H₂₃Cl₂N₂O 336.27 Phenoxyethyl, diethylamine Likely receptor modulation (inference)
N-methyl-N-phenylamine analog () C₁₆H₂₁Cl₂N₂O 292.81 Phenoxyethyl, methyl-phenylamine Irritant; research intermediate
2-(Diethylamino)ethyl Cl·HCl () C₆H₁₅Cl₂N 172.10 Chloroethyl, diethylamine Pharmaceutical synthesis intermediate
Cimetidine carboxamide () C₁₀H₁₆Cl₂N₆O 323.19 Imidazole, thioether, carboxamide H₂ antagonist analog

Key Research Findings and Implications

  • Solubility and Bioavailability :
    Dihydrochloride salts (e.g., ) generally exhibit improved solubility in polar solvents compared to free bases, enhancing their utility in drug formulations.
  • Structural-Activity Relationships (SAR): The phenoxyethyl-amine motif in the target compound may enable interactions with amine receptors (e.g., adrenergic or histamine receptors), similar to ranitidine derivatives ().
  • Synthetic Challenges : The synthesis of such compounds often requires precise control over alkylation/amination steps, as seen in triazine and morpholine derivatives ().

Preparation Methods

Mannich Base Intermediate Formation

The key intermediate involves a Mannich reaction between a substituted phenol (4-amino-3-methylphenol or its derivatives), formaldehyde (commonly paraformaldehyde), and a secondary amine (N,N-diethylamine).

Procedure Highlights:

Step Reagents & Conditions Details
1 Dissolve 1 molar equivalent of 4-amino-3-methylphenol in a suitable solvent (acetonitrile or toluene) Phenol concentration: 20-77% w/v, preferably ~76.3%. Vigorous stirring at ambient temperature.
2 Add 1.0 to 1.4 molar equivalents of paraformaldehyde Stirred 10-20 minutes, then heated to 65-70°C.
3 Add 1.0 to 2.0 molar equivalents of N,N-diethylamine gradually over 1 hour Maintain temperature between 70-75°C during addition.
4 Heat reaction mixture at 65-85°C for 50 minutes to 2.5 hours Preferably 70°C for 2 hours.
5 Optional catalytic addition of acid (e.g., HCl) or base to accelerate reaction Reaction progress monitored by analytical methods (e.g., TLC, HPLC).
6 Upon completion, isolate the Mannich base intermediate Isolation by standard organic workup techniques yields high purity product.

This method yields the 2-[(secondary amino)methyl]-5-alkylphenol intermediate efficiently.

Introduction of the Ethylaminoethyl Side Chain

Following the Mannich base formation, the next step involves alkylation to introduce the ethylaminoethyl moiety, typically via nucleophilic substitution.

Procedure Highlights:

Step Reagents & Conditions Details
1 Dissolve Mannich base intermediate in a polar aprotic solvent (e.g., N,N-dimethylformamide) Concentration range: 5-150% w/v preferred.
2 Add a tertiary amine base such as triethylamine and potassium carbonate Molar ratios: 1-3 equivalents of base per phenol intermediate.
3 Heat the mixture to 40-110°C, preferably around 70°C Reaction time ranges from 40 minutes up to 18 hours depending on scale and conditions.
4 Add alkyl halide or suitable alkylating agent to introduce the ethylaminoethyl group Methyl 2-chloropropanoate or similar reagents may be used.
5 Upon completion, isolate the product by extraction and purification Typical workup includes washing with brine, drying over Na2SO4, and concentration.

This step converts the intermediate to the desired N-[2-(4-amino-3-methylphenoxy)ethyl]-N,N-diethylamine structure.

Formation of the Dihydrochloride Salt

The free base amine is converted to its dihydrochloride salt to improve stability and handling.

Procedure Highlights:

Step Reagents & Conditions Details
1 Dissolve the free base in an appropriate solvent Commonly ethyl acetate or similar solvents.
2 Add 4 M HCl solution in ethyl acetate at 0°C Stir overnight at room temperature to ensure complete salt formation.
3 Remove solvent under reduced pressure Residue solidified with diethyl ether to precipitate salt.
4 Isolate and dry the dihydrochloride salt Yields a stable, crystalline product suitable for storage.

This salt formation step is critical for pharmaceutical-grade material preparation.

Reaction Conditions and Optimization

Parameter Range Preferred Value Notes
Phenol concentration in solvent 20-100% w/v 20-77%, ideally ~76.3% Ensures solubility and reaction efficiency
Paraformaldehyde equivalents 1.0-1.4 molar equivalents ~1.2 equivalents Controls Mannich reaction stoichiometry
Secondary amine equivalents 1.0-2.0 molar equivalents 1.16 equivalents Balances reaction completion and selectivity
Reaction temperature (Mannich) Ambient to 85°C 65-70°C Elevated temperature accelerates reaction
Reaction time (Mannich) 50 min to 2.5 hours 2 hours Ensures full conversion
Alkylation temperature 40-110°C 70°C Optimizes nucleophilic substitution
Base equivalents (alkylation) 1-3 molar equivalents 1-2 equivalents Triethylamine and potassium carbonate commonly used
Solvent choice Acetonitrile, toluene, DMF DMF preferred for alkylation Polar aprotic solvents favor substitution reactions

These parameters are optimized to maximize yield and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Outcome/Yield
Mannich Base Formation 4-Amino-3-methylphenol, paraformaldehyde, N,N-diethylamine, 65-70°C, 2h Formation of secondary amino methyl phenol intermediate High yield, >90% conversion
Alkylation Mannich base, alkyl halide, triethylamine, K2CO3, DMF, 70°C, 1-18h Introduction of diethylaminoethyl group Excellent yield, high purity
Salt Formation Free base, 4 M HCl in EtOAc, 0°C to RT, overnight Conversion to dihydrochloride salt Crystalline solid, stable form

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride with high purity?

  • Methodology :

  • Step 1 : React 4-amino-3-methylphenol with 2-chloroethyl-N,N-diethylamine in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to form the ether linkage .
  • Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials.
  • Step 3 : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Recrystallize from ethanol/ether to achieve >97% purity .

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Key Factors :

  • Stoichiometry : Maintain a 1:1.2 molar ratio of 4-amino-3-methylphenol to 2-chloroethyl-N,N-diethylamine to account for side reactions .
  • Temperature : Control reaction temperature at 80–90°C during etherification to minimize decomposition .
  • Catalysis : Use catalytic KI (0.5 mol%) to enhance nucleophilic substitution efficiency .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl groups at δ 1.1–1.3 ppm) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H⁺] at m/z 297.2) .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity in pharmacological studies?

  • Approach :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to compare IC₅₀ values under standardized conditions .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target receptors, identifying key residues (e.g., Tyr148 in μ-opioid receptors) .
  • Validation : Replicate studies across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out cell-specific artifacts .

Q. How does isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

  • Methodology :

  • Synthesis of Deuterated Analogs : Replace ethyl groups with ethyl-d₅ or methyl-d₃ groups via deutero-halogenation (e.g., using D₂O/NaBD₄) .
  • Applications :
  • Metabolic Tracing : Use LC-MS/MS to track deuterated metabolites in vivo (e.g., hepatic CYP450 oxidation products) .
  • Half-Life Extension : Assess if deuteration reduces first-pass metabolism (e.g., 20% increase in t₁/₂ observed in rat models) .

Q. What computational models predict the compound’s stability under varying pH conditions?

  • Models :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify pH-sensitive moieties (e.g., protonation of the tertiary amine at pH < 4) .
  • Degradation Pathways : Simulate hydrolysis of the phenoxyethyl group under acidic conditions (pH 1–3), correlating with experimental HPLC stability data .

Notes for Experimental Design

  • Contradiction Analysis : Always include internal standards (e.g., deuterated analogs) in LC-MS runs to normalize instrument variability .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo pharmacokinetic studies (e.g., Animal Welfare Act compliance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.